
S 3304
Overview
Description
- S-3304 is a novel compound that belongs to the class of matrix metalloproteinase inhibitors (MMPIs).
- Matrix metalloproteinases (MMPs) play a crucial role in cancer development and progression by cleaving components of the extracellular matrix (ECM) and basement membranes .
- S-3304 specifically inhibits MMP-2 and MMP-9, which are associated with tumor invasion and metastasis.
- It has shown promising results in preclinical studies, including xenograft models.
Preparation Methods
- Synthetic routes for S-3304 have not been widely documented in the literature.
- it is known that S-3304 is a D-tryptophan derivative.
- Industrial production methods are proprietary, but research laboratories may synthesize it using custom protocols.
Chemical Reactions Analysis
- S-3304 inhibits MMPs, primarily MMP-2 and MMP-9.
- It does not inhibit MMP-1, MMP-3, or MMP-7.
- Common reactions associated with MMP inhibition include binding to the active site of the enzyme, preventing substrate cleavage.
- Reagents and conditions for MMP inhibition are specific to the compound’s chemical structure.
Scientific Research Applications
- S-3304 has potential applications in various fields:
Cancer Research: Due to its MMP inhibitory activity, S-3304 may be explored as an anti-cancer agent.
Angiogenesis Inhibition: By blocking MMPs, it could suppress tumor angiogenesis.
Wound Healing: MMPs play a role in tissue remodeling during wound healing.
Neurodegenerative Diseases: MMPs are implicated in neuroinflammation and neuronal damage.
Cardiovascular Research: MMPs contribute to vascular remodeling.
Drug Development: S-3304 may serve as a lead compound for designing new MMPIs.
Mechanism of Action
- S-3304 inhibits MMPs by binding to their active sites, preventing ECM degradation.
- Molecular targets include MMP-2 and MMP-9.
- Pathways involved include ECM remodeling, cell migration, and angiogenesis.
Comparison with Similar Compounds
- S-3304’s uniqueness lies in its selective inhibition of MMP-2 and MMP-9 without affecting other MMPs.
- Similar compounds include general MMPIs like marimastat and batimastat, but their broader inhibition profiles may lead to musculoskeletal side effects .
Biological Activity
S-3304 is a novel compound primarily recognized for its role as a matrix metalloproteinase (MMP) inhibitor , specifically targeting MMP-2 and MMP-9. These enzymes are crucial in various physiological processes, including tissue remodeling, wound healing, and angiogenesis, but are also implicated in cancer progression and metastasis. The biological activity of S-3304 has been the subject of several studies, focusing on its pharmacokinetics, pharmacodynamics, and therapeutic potential in oncology.
Phase I Clinical Trial Findings
A pivotal Phase I clinical trial investigated the pharmacokinetics and pharmacodynamics of S-3304 in patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities, and intratumoral MMP inhibitory activity.
- Study Design : 32 patients were enrolled, receiving escalating doses of S-3304 (800 mg to 3200 mg twice daily).
- Results :
- The maximum tolerated dose was not reached due to impracticality in dose escalation.
- Gastrointestinal toxicities were the most common adverse effects observed.
- Significant inhibition of MMP activity was noted in 17 out of 18 patients assessed.
- Steady-state concentrations were achieved by day 8, with pharmacokinetic parameters indicating less than dose-proportional increases in plasma concentration .
Table: Summary of Pharmacokinetic Parameters
Dose Level (mg) | C_max (ng/mL) | AUC_0-8 (ng·h/mL) | Observed Toxicities |
---|---|---|---|
800 | X1 | Y1 | Mild gastrointestinal issues |
1600 | X2 | Y2 | Moderate gastrointestinal issues |
2400 | X3 | Y3 | Severe gastrointestinal issues |
3200 | X4 | Y4 | Notable increase in MMP activity for one patient |
Note: Specific values for C_max and AUC_0-8 are placeholders (X1, Y1, etc.) pending actual data extraction from detailed reports.
S-3304 acts as a noncytotoxic inhibitor of MMPs. Its mechanism includes:
- Inhibition of Angiogenesis : In animal models, S-3304 demonstrated significant inhibition of angiogenesis induced by various stimuli.
- Antimetastatic Effects : The compound effectively reduced metastatic lung colonization in murine models of cancer .
Case Studies on Antitumor Activity
Several preclinical studies have highlighted the efficacy of S-3304 in reducing tumor growth and metastasis:
- Study on Lewis Lung Carcinoma : Oral administration of S-3304 significantly inhibited lung metastasis when administered post-tumor cell injection via tail vein.
- Colon Cancer Model : In a model using human colon cancer cells implanted into the spleen, S-3304 notably reduced liver metastases.
Table: Comparative Efficacy in Animal Models
Study Type | Tumor Type | Administration Route | Efficacy Observed |
---|---|---|---|
Lewis Lung Carcinoma | Murine Lung Carcinoma | Oral | Significant reduction in metastasis |
Human Colon Cancer | C-1H Colon Cancer | Oral | Reduced liver metastasis |
Q & A
Basic Research Questions
Q. What experimental design principles are critical for ensuring reproducibility in S 3304-related quality control studies?
Methodological Answer:
- Use randomized block designs to minimize bias in sampling and experimental groups.
- Define clear acceptance/rejection criteria using statistical thresholds (e.g., AQL/LTPD levels) and document operational definitions for variables like defect rates .
- Incorporate control groups and replicate measurements to validate sampling consistency. For example, apply ANOVA or chi-square tests to compare subgroup variances .
Q. How can researchers formulate testable hypotheses for this compound studies involving acceptance sampling plans?
Methodological Answer:
- Structure hypotheses around specific quality metrics (e.g., "Lot acceptance probability decreases by ≥20% when defect rates exceed 2%").
- Use operationalization frameworks to convert abstract quality goals into measurable variables (e.g., defect counts, sampling intervals) .
- Validate hypotheses through pilot studies with small-scale lots before full implementation .
Q. What are the best practices for selecting sample sizes in this compound acceptance sampling frameworks?
Methodological Answer:
- Apply binomial or hypergeometric distributions to model defect probabilities based on lot size and historical defect data.
- Use power analysis to determine the minimum sample size required to detect statistically significant deviations (e.g., 95% confidence level, 5% margin of error) .
- Adjust for finite population corrections (FPC) when sampling from small lots .
Advanced Research Questions
Q. How can conflicting data in this compound studies (e.g., discrepancies between theoretical and empirical defect rates) be resolved?
Methodological Answer:
- Conduct sensitivity analyses to identify factors influencing discrepancies, such as sampling bias or measurement errors.
- Compare results across multiple statistical models (e.g., Bayesian vs. frequentist approaches) to assess robustness .
- Replicate experiments under controlled conditions to isolate variables contributing to contradictions .
Q. What advanced statistical methods are suitable for optimizing acceptance sampling plans under resource constraints?
Methodological Answer:
- Implement sequential sampling plans to dynamically adjust sample sizes based on interim results, reducing total inspections .
- Apply design of experiments (DoE) to evaluate interactions between variables like sampling frequency and inspection costs .
- Use Monte Carlo simulations to model worst-case scenarios and validate sampling plan efficiency .
Q. How can researchers integrate this compound principles with modern data analytics (e.g., machine learning) for predictive quality control?
Methodological Answer:
- Train supervised learning models (e.g., logistic regression, decision trees) on historical defect data to predict lot acceptance outcomes.
- Validate model accuracy using cross-validation and compare performance against traditional statistical sampling methods .
- Address overfitting by incorporating domain-specific constraints (e.g., maximum tolerable defect rates) into algorithmic training .
Q. Methodological Challenges and Solutions
Q. What strategies mitigate Type I/II errors in hypothesis testing for this compound studies?
Methodological Answer:
- Adjust significance levels (α) and power (1-β) based on the cost-risk tradeoff of false acceptances/rejections.
- Use sequential probability ratio tests (SPRT) to minimize errors in real-time decision-making .
- Report confidence intervals alongside p-values to contextualize error margins .
Q. How should researchers handle non-normal data distributions in this compound acceptance sampling?
Methodological Answer:
- Apply nonparametric tests (e.g., Kolmogorov-Smirnov, Mann-Whitney U) to compare defect rates without assuming normality .
- Transform data using log-normal or Box-Cox transformations to approximate normality for parametric analyses .
- Validate assumptions with Q-Q plots and goodness-of-fit tests before selecting statistical methods .
Q. Data Management and Reporting
Q. What are the key components of a replicable data collection protocol for this compound research?
Methodological Answer:
- Standardize data entry formats (e.g., CSV templates with predefined columns for lot ID, defect type, sample size).
- Document metadata, including sampling tools, environmental conditions, and inspector training levels .
- Use version control systems (e.g., Git) to track changes in datasets and analytical scripts .
Q. How can researchers ensure transparency in reporting this compound study limitations?
Methodological Answer:
- Explicitly list constraints (e.g., sampling bias, limited lot diversity) in the "Discussion" section.
- Quantify uncertainty using error propagation techniques for key metrics like defect rate estimates .
- Recommend follow-up studies to address gaps, such as longitudinal analyses of supplier quality trends .
Properties
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-19-12-13-23(31-19)32(29,30)26-22(24(27)28)14-18-15-25-21-5-3-2-4-20(18)21/h2-9,12-13,15,22,25-26H,14H2,1H3,(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCLDDLVLSQGSZ-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174292 | |
Record name | S-3304 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203640-27-1 | |
Record name | S-3304 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203640271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-3304 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12149 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | S-3304 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-3304 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK459F050X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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